molecular formula C17H18F3NO2S B10961960 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B10961960
M. Wt: 357.4 g/mol
InChI Key: WDZDIPWUVSQBAZ-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is a chemical compound that features a trifluoromethyl group and a tert-butyl group attached to a benzenesulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-(trifluoromethyl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE
  • 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONYL CHLORIDE
  • 4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONIC ACID

Uniqueness

4-(TERT-BUTYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]-1-BENZENESULFONAMIDE is unique due to the presence of both trifluoromethyl and tert-butyl groups, which confer distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C17H18F3NO2S

Molecular Weight

357.4 g/mol

IUPAC Name

4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H18F3NO2S/c1-16(2,3)12-8-10-13(11-9-12)24(22,23)21-15-7-5-4-6-14(15)17(18,19)20/h4-11,21H,1-3H3

InChI Key

WDZDIPWUVSQBAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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